N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-2,6-dimethoxybenzamide
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Overview
Description
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-2,6-dimethoxybenzamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are well-known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromen-2-one core structure with hydroxy and methoxy substituents, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-2,6-dimethoxybenzamide typically involves the condensation of 4-hydroxycoumarin with 2,6-dimethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-2,6-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a dihydro derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted analogs, each with distinct chemical and biological properties.
Scientific Research Applications
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-2,6-dimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including antioxidant, antimicrobial, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-2,6-dimethoxybenzamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-hydroxycoumarin: A precursor in the synthesis of N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-2,6-dimethoxybenzamide, known for its anticoagulant properties.
Coumarin: A parent compound with a wide range of
Properties
Molecular Formula |
C18H15NO6 |
---|---|
Molecular Weight |
341.3 g/mol |
IUPAC Name |
N-(4-hydroxy-2-oxochromen-3-yl)-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C18H15NO6/c1-23-12-8-5-9-13(24-2)14(12)17(21)19-15-16(20)10-6-3-4-7-11(10)25-18(15)22/h3-9,20H,1-2H3,(H,19,21) |
InChI Key |
JFYORTAFELMQDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=C(C3=CC=CC=C3OC2=O)O |
Origin of Product |
United States |
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